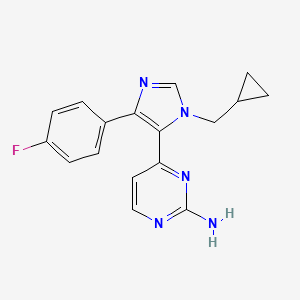

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Las condiciones de reacción suelen implicar el uso de bases fuertes y disolventes como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) para facilitar las reacciones .

Métodos de Producción Industrial

La producción industrial de SB-218655 probablemente implicaría la optimización de las rutas sintéticas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) para garantizar que el compuesto cumpla con los estándares necesarios para las aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

SB-218655 puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando hidrógeno gaseoso en presencia de un catalizador de paladio.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Hidrógeno gaseoso con un catalizador de paladio.

Sustitución: Hidruro de sodio en un disolvente aprótico como el tetrahidrofurano (THF).

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

SB-218655 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles efectos en diversas vías biológicas.

Medicina: Se investiga como un posible agente terapéutico para diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción de SB-218655 implica su interacción con dianas moleculares específicas, como enzimas o receptores. Se sabe que se une a ciertas proteínas, modulando su actividad y afectando así a diversas vías celulares. Esto puede conducir a cambios en la señalización celular, la expresión genética y otros procesos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

SB-11285: Otro compuesto con características estructurales y actividades biológicas similares.

SB-203580: Un compuesto relacionado conocido por sus efectos sobre las proteínas quinasas.

SB-239063: Comparte similitudes estructurales y se utiliza en aplicaciones de investigación similares.

Singularidad

SB-218655 es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad para interactuar con una amplia gama de dianas moleculares lo convierte en un compuesto versátil para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, also known as SB5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, pharmacokinetic properties, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula for SB5 is C17H16FN5, with a molecular weight of approximately 309.34 Da. The compound consists of an imidazole ring linked to a pyrimidine moiety and a fluorophenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C17H16FN5 |

| Molecular Weight | 309.34 Da |

| Formal Charge | 0 |

| Component Type | Non-polymer |

Pharmacokinetic Profile

Research indicates that SB5 demonstrates favorable pharmacokinetic properties, including moderate clearance rates and acceptable plasma protein binding. For instance, studies have shown that compounds similar to SB5 exhibit low efflux ratios and high metabolic stability, suggesting potential for effective therapeutic use .

Anti-inflammatory Effects

SB5 has been investigated for its anti-inflammatory properties. In vitro studies have reported significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for related compounds against COX-2 have been noted to be as low as 0.04 μM, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

Anticancer Properties

The compound has also shown promise in cancer research. A study highlighted its ability to induce differentiation in acute myeloid leukemia (AML) cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve modulation of signaling pathways that regulate cell proliferation and differentiation.

Case Studies

-

Acute Myeloid Leukemia (AML) Differentiation

- Objective : To assess the differentiation-inducing potential of SB5 in AML cell lines.

- Method : A phenotypic screen was conducted using various AML cell lines treated with SB5.

- Results : Significant differentiation was observed, correlating with changes in gene expression profiles associated with hematopoietic differentiation .

-

Inflammatory Response Modulation

- Objective : To evaluate the anti-inflammatory effects of SB5 in vivo.

- Method : Animal models were used to assess paw edema and granuloma formation.

- Results : Compounds similar to SB5 demonstrated reduced edema and inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the imidazole and pyrimidine rings significantly influences the biological activity of SB5. Electron-donating groups enhance the compound's potency against COX enzymes, while modifications to the cyclopropylmethyl group can alter pharmacokinetic properties .

Propiedades

IUPAC Name |

4-[3-(cyclopropylmethyl)-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5/c18-13-5-3-12(4-6-13)15-16(14-7-8-20-17(19)22-14)23(10-21-15)9-11-1-2-11/h3-8,10-11H,1-2,9H2,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEYXQGDDCDXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274456 | |

| Record name | 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165806-51-9 | |

| Record name | 4-(1-(Cyclopropylmethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-(CYCLOPROPYLMETHYL)-4-(4-FLUOROPHENYL)-1H-IMIDAZOL-5-YL)PYRIMIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R37TCQ1HFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.